(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNXWQSPCZYCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657307 | |
| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-10-4 | |
| Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process involving oxidative addition and transmetalation. The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation. This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds.
Pharmacokinetics
It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents.
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds. This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry.
Action Environment
The action of this compound, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications. The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction.
Biological Activity
(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Boronic acids interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This property allows them to act as enzyme inhibitors and modulators of various biochemical pathways. The specific mechanisms by which this compound exerts its biological effects include:
- Proteasome Inhibition : Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors .
- Antibacterial Activity : Boronic acids have demonstrated the ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .
- Antiviral Properties : Certain boronic acid derivatives have shown promise in inhibiting viral replication, particularly in HIV, by interfering with viral proteases .
Biological Activity Summary Table
The table below summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have investigated the biological activity of boronic acids, including this compound:
-
Anticancer Efficacy :
- A study examined the effects of a related boronic acid on multiple myeloma cells, demonstrating significant growth inhibition and apoptosis induction through proteasome pathway disruption. The compound showed an IC50 value comparable to that of bortezomib, indicating its potential as an effective anticancer agent .
- Antibacterial Applications :
- Antiviral Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural and Physicochemical Properties
Key structural variations among boronic acid derivatives influence their molecular weight, solubility, and biological interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight: The target compound’s weight (265.50 g/mol) is intermediate, falling between simpler derivatives (e.g., 173.41 g/mol for 4-aminophenylboronic acid HCl) and bulkier quinoline-based analogs (378.17 g/mol) .
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, naphthyl derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid) exhibit poor solubility in culture media , whereas guanidinyl-containing compounds may leverage charged groups for enhanced solubility .
Key Observations:
- Potency: Methoxyethyl-substituted boronic acids show superior inhibitory activity against fungal HDACs compared to trichostatin A, a known HDAC inhibitor .
- Antiproliferative Effects : Naphthyl boronic acids exhibit strong cytotoxicity (IC₅₀ < 0.2 µM), though solubility limitations hinder in vitro testing for some analogs .
- Target Compound: Direct biological data for (4-(2-aminophenoxy)phenyl)boronic acid HCl are absent in the provided evidence. However, its aminophenoxy group may facilitate π-π stacking or hydrogen bonding in enzyme binding, akin to methoxyethyl derivatives .
Preparation Methods
Nitration-Esterification-Reduction Route
This method is detailed in a Chinese patent (CN104277060A), which, while focused on 2-amino-4-alkoxycarbonylphenylboronic acid hydrochlorides, provides a closely related synthetic framework adaptable to the target compound.
Step 1: Nitration
- Starting from p-carboxyphenylboronic acid, nitration is performed using concentrated sulfuric acid and fuming nitric acid at 0–10°C.
- The reaction proceeds for 2–3 hours, yielding 2-nitro-4-carboxyphenylboronic acid.
- The product is isolated by pouring the reaction mixture into ice water, stirring, filtering, and drying.
Step 2: Esterification
- The 2-nitro-4-carboxyphenylboronic acid is reacted with an alcohol (same as in the subsequent reduction step) in the presence of a dehydrating agent.
- The mixture is refluxed for 3–5 hours at room temperature.
- After completion, the product 2-nitro-4-alkoxycarbonylphenylboronic acid is isolated by precipitation in ice water, filtration, and drying.
Step 3: Reduction
- The nitro group is reduced to an amino group by catalytic hydrogenation.
- The reaction mixture contains the 2-nitro-4-alkoxycarbonylphenylboronic acid, catalyst, concentrated hydrochloric acid, and alcohol.
- Hydrogen gas is introduced at 1–3 atm pressure, and the reaction is maintained at 30–50°C for 8–10 hours.
- The product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying, yielding the amino-substituted boronic acid hydrochloride salt.
This method emphasizes continuous synthesis, operational simplicity, cost-effectiveness, and high purity and yield.
Hydrogenation of Nitro-Substituted Phenylboronic Acids Followed by Acylation
Another approach is described in CN106946920A, focusing on 4-amino phenylboronic acid derivatives, which can be adapted for the preparation of (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride.
Step 1: Hydrogenation Reduction
- 4-nitrophenylboronic acid is hydrogenated in the presence of palladium on carbon catalyst under hydrogen atmosphere (0.2–1 atm).
- The solvent is typically absolute ethanol, with reaction temperatures at reflux for 3 hours.
- This yields 4-aminophenylboronic acid with high purity and yield (~98.7%).
Step 2: Functional Group Modification (Acylation or Ether Formation)
- The amino group can be further derivatized by reaction with acylating agents in solvents such as tetrahydrofuran, chloroform, or dichloromethane.
- Reaction conditions include temperatures of 20–40°C and durations of 3–8 hours.
- This step is adaptable to introduce the phenoxy substituent or other functional groups.
This method is noted for mild conditions, low energy consumption, and suitability for large-scale production.
Data Table: Comparative Summary of Key Preparation Methods
Research Findings and Practical Considerations
- The nitration-esterification-reduction pathway provides a robust route to functionalized boronic acid derivatives with good control over substitution patterns.
- Catalytic hydrogenation using palladium on carbon is a widely accepted and efficient method for reducing nitro groups to amines in boronic acid derivatives.
- The choice of solvent and reaction conditions can significantly impact yield and purity; alcohol solvents are favored for their compatibility with boronic acids and catalytic systems.
- Conversion to the hydrochloride salt enhances compound stability and facilitates purification.
- These methods have been validated in patent literature and academic research, indicating their suitability for both laboratory-scale synthesis and industrial production.
Q & A
Q. What are the recommended synthetic routes for (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, and how can purity be optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated aryl precursors and boronic acid intermediates. For example, coupling 4-bromo-2-aminophenol derivatives with pinacol boronate esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C . Purity optimization requires post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with non-polar solvents (hexane/ethyl acetate) to avoid silica gel interactions . Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- 1H NMR : Expect aromatic proton signals between δ 6.8–8.2 ppm (integration for substituted phenyl groups) and a broad singlet for the -NH₂ group (δ ~5.0–6.0 ppm, depending on solvent). For example, similar boronic acids show peaks at δ 8.07 (s, 4H) and δ 2.64 (s, 3H) in DMSO .
- 13C NMR : Aromatic carbons appear at 120–140 ppm, with the boronic acid carbon near δ 130–140 ppm .
- FTIR : B-O stretching at ~1340 cm⁻¹ and N-H bending (amine) at ~1600 cm⁻¹ .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?
Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent boroxine formation (dehydration product of boronic acids). Avoid exposure to moisture, as hydrolysis can degrade the boronic acid group. Stability tests show similar compounds retain >95% purity for 12 months under these conditions .
Advanced Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low yields or side products?
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) to enhance reactivity in challenging couplings .
- Solvent/Base Systems : Replace aqueous bases with anhydrous K₃PO₄ in toluene/ethanol (5:1) to minimize protodeboronation .
- Temperature Control : Maintain reactions at 60–70°C to balance reaction rate and side-product formation. Monitor by TLC (Rf ~0.3 in EtOAc/hexane) .
Q. What computational methods are suitable for predicting the reactivity of this compound in aqueous versus anhydrous conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model boronic acid hydration equilibria (B(OH)₂⁻ vs. B(OH)₃). Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict solubility and aggregation behavior. Studies on similar compounds show a pKa ~8.5 for boronic acid groups, influencing reactivity in physiological conditions .
Q. How should researchers address discrepancies between observed and theoretical yields during derivative synthesis?
- Side-Product Analysis : Use LC-MS to identify protodeboronation byproducts (e.g., phenol derivatives) or oxidative coupling products. Adjust reaction atmosphere (N₂ vs. O₂) to suppress oxidation .
- Yield Optimization : Employ Dean-Stark traps for water removal in esterification or amidation reactions to shift equilibrium .
Q. What strategies enhance regioselectivity in functionalization reactions involving this compound?
Q. How can researchers resolve conflicting crystallographic data when determining derivative structures?
- Single-Crystal XRD : Compare experimental data with predicted structures from Mercury CSD software. For example, similar boronic acids exhibit C-B bond lengths of 1.55–1.58 Å .
- Hirshfeld Surface Analysis : Resolve ambiguities in hydrogen bonding (e.g., amine-boronic acid interactions) using CrystalExplorer .
Q. What parameters are critical for biological activity screening of derivatives, considering the hydrochloride salt’s properties?
Q. How can kinetic vs. thermodynamic control improve selectivity in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
